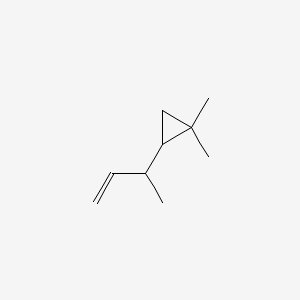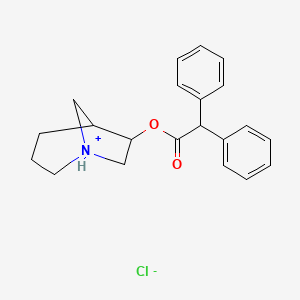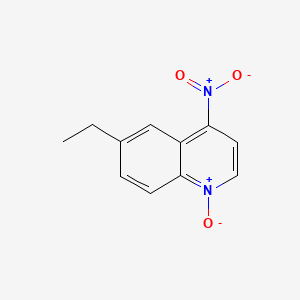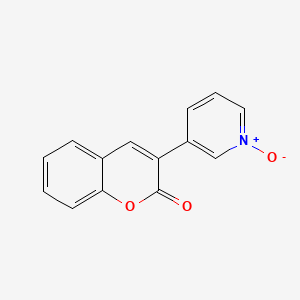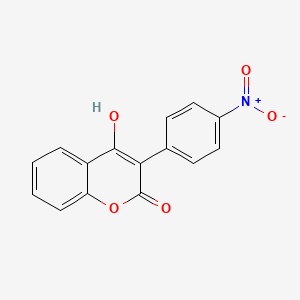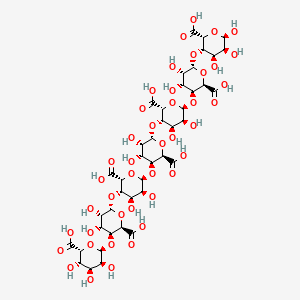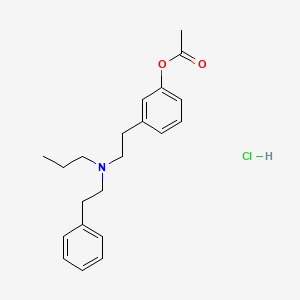
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride is a complex organic compound that belongs to the class of phenols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration and Reduction: The initial step involves the nitration of phenol to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated with propylphenethylamine to form the desired intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to introduce the acetate group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group may participate in hydrogen bonding and other interactions, while the aminoethyl and acetate groups may influence the compound’s overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2-propyl-
- Phenol, o-propyl-
- 2-Phenethylamines
Uniqueness
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
65934-58-9 |
|---|---|
Fórmula molecular |
C21H28ClNO2 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
[3-[2-[2-phenylethyl(propyl)amino]ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-3-14-22(15-12-19-8-5-4-6-9-19)16-13-20-10-7-11-21(17-20)24-18(2)23;/h4-11,17H,3,12-16H2,1-2H3;1H |
Clave InChI |
SFABMTOOHUXWDW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)OC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)

![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
